Authored by a Senior Application Scientist
Authored by a Senior Application Scientist
An In-depth Technical Guide to Vinyl Chloride-d3 (CAS: 6745-35-3)
This guide provides a comprehensive technical overview of Vinyl chloride-d3 (CAS Number: 6745-35-3), a deuterated isotopologue of vinyl chloride. Designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring, this document delves into the core properties, synthesis rationale, analytical applications, and safety protocols associated with this critical internal standard.
The Rationale for Isotopic Labeling: Understanding Vinyl Chloride-d3
In quantitative analysis, particularly mass spectrometry-based methods, the use of a stable isotope-labeled internal standard (IS) is the gold standard for achieving the highest levels of accuracy and precision.[1] Vinyl chloride-d3, with its three deuterium atoms replacing hydrogen, serves this exact purpose. It is chemically identical to the native vinyl chloride, meaning it behaves the same way during sample extraction, derivatization, and chromatographic separation. However, its increased mass (a shift of M+3) allows it to be distinguished from the unlabeled analyte by a mass spectrometer.[2] This co-eluting, mass-differentiated standard enables precise correction for matrix effects and variations in sample recovery, which are significant sources of error in complex sample matrices.[1]
Physicochemical and Isotopic Properties
Vinyl chloride-d3 is a colorless, flammable gas at ambient temperature, mirroring the properties of its non-deuterated counterpart.[3][4] It is typically handled as a liquefied compressed gas or as a solution in a suitable solvent, such as methanol-d.[5][6] Key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 6745-35-3 | [2][7][8] |
| Molecular Formula | C₂D₃Cl (or CD₂=CDCl) | [2][5][8] |
| Molecular Weight | 65.52 g/mol | [2][5][7] |
| Synonyms | Chloroethylene-d3, 1-chloro-1,2,2-trideuterioethene | [7][8][9] |
| Isotopic Purity | ≥98 atom % D | [2][9][10] |
| Chemical Purity | ≥99% (CP) | [2][9] |
| Boiling Point | -13.4 °C (lit.) | [2][11] |
| Melting Point | -153.8 °C (lit.) | [2][11] |
| Stabilizer | Often contains hydroquinone to inhibit polymerization | [2][9] |
Conceptual Synthesis Pathway
The industrial production of unlabeled vinyl chloride is well-established, primarily through the thermal cracking of 1,2-dichloroethane (EDC) or the hydrochlorination of acetylene.[12][13] The synthesis of Vinyl chloride-d3 logically follows the latter route, utilizing a deuterated starting material to introduce the isotopic labels. The most direct conceptual pathway involves the reaction of deuterated acetylene (acetylene-d2) with deuterium chloride.
Caption: Conceptual synthesis of Vinyl chloride-d3 via catalytic addition.
This reaction, catalyzed typically by mercuric chloride or newer gold-based catalysts, facilitates the addition of DCl across the triple bond of acetylene-d2 to yield the desired product.[12][14]
Core Application: Internal Standard for Quantitative Analysis
The principal application of Vinyl chloride-d3 is as an internal standard for the quantification of vinyl chloride in various matrices, including workplace air, wastewater, and polymers like polyvinyl chloride (PVC).[5][15][16] Its use is central to methods such as Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The IDMS workflow leverages the unique properties of Vinyl chloride-d3 to achieve high-accuracy quantification.
Caption: Workflow for quantification using an internal standard (IS).
Mass Spectrometry Distinctions
In a mass spectrometer using electron ionization (EI), both vinyl chloride and its deuterated analog will fragment. However, the molecular ions and key fragments of Vinyl chloride-d3 will be shifted by +3 mass units, allowing for unambiguous detection without cross-interference.
| Compound | Molecular Formula | Key Ion (M⁺) m/z | Isotopic Peak (M+2) m/z |
| Vinyl Chloride | C₂H₃³⁵Cl | 62 | 64 (due to ³⁷Cl) |
| Vinyl Chloride-d3 | C₂D₃³⁵Cl | 65 | 67 (due to ³⁷Cl) |
This table simplifies the mass spectrum for illustrative purposes. Actual spectra contain additional fragment ions.
Step-by-Step Protocol: Quantification of Vinyl Chloride in Water by Headspace GC-MS
This protocol provides a validated methodology for determining vinyl chloride concentrations in aqueous samples, a critical task in environmental monitoring.
-
Preparation of Calibration Standards:
-
Prepare a stock solution of unlabeled vinyl chloride in methanol.
-
Create a series of calibration standards by spiking known amounts of the vinyl chloride stock solution into blank water samples in sealed headspace vials.
-
Spike each calibration standard (and all unknown samples) with a fixed, known amount of Vinyl chloride-d3 solution (the internal standard). This ensures the ratio of analyte to IS is known for each point on the calibration curve.
-
-
Sample Preparation:
-
Collect the unknown water sample in a headspace vial, ensuring no headspace is initially present.
-
Inject the same fixed amount of the Vinyl chloride-d3 internal standard solution used for the calibrators into the vial.
-
Immediately seal the vial with a crimp cap.
-
-
Headspace Equilibration and Injection:
-
Place the vials (standards and samples) into a headspace autosampler.
-
Equilibrate the vials at a constant temperature (e.g., 90°C) to partition the volatile vinyl chloride and Vinyl chloride-d3 between the water and gas phases.[16] The system must reach vapor equilibrium.[16]
-
The autosampler will automatically inject a fixed volume of the headspace gas into the GC-MS system.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC): Use a suitable capillary column (e.g., Porapak Q) to chromatographically separate the analytes from other volatile compounds.[16] The temperature program should be optimized to ensure good peak shape and resolution. Vinyl chloride and Vinyl chloride-d3 will co-elute.
-
Mass Spectrometer (MS): Operate the MS in Selected Ion Monitoring (SIM) mode.
-
Monitor m/z 62 and 64 for unlabeled vinyl chloride (quantification and confirmation ions).
-
Monitor m/z 65 and 67 for Vinyl chloride-d3 (internal standard ions).
-
-
-
Data Processing and Quantification:
-
Integrate the peak areas for the primary quantification ions of both the analyte (m/z 62) and the internal standard (m/z 65).
-
Calculate the Response Ratio (Area of Analyte / Area of IS) for each calibration standard.
-
Construct a calibration curve by plotting the Response Ratio against the known concentration of vinyl chloride in the standards.
-
Calculate the Response Ratio for the unknown sample and determine its concentration using the linear regression equation from the calibration curve. The use of the ratio corrects for any variability in injection volume or matrix suppression.
-
Safety, Handling, and Storage
Vinyl chloride is a known human carcinogen and is extremely flammable.[17][18][19][20] Vinyl chloride-d3 must be handled with the same extreme caution.
-
Hazard Classifications: Extremely flammable gas, gas under pressure, carcinogen.[7]
-
Handling: All work must be conducted by trained personnel in a well-ventilated fume hood or using a closed handling system.[17] Eliminate all ignition sources, such as sparks, open flames, and hot surfaces.[17][20] Use non-sparking tools.[20]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[19] Approved respiratory protection may be required if engineering controls are insufficient.[17]
-
Storage: Store in a cool, dry, well-ventilated area, protected from sunlight and away from heat.[19][20] Keep separated from incompatible materials, especially oxidizing agents, as it can react violently.[18] Vinyl chloride can polymerize explosively if heated or exposed to light in the presence of contaminants.[17][18]
-
Emergencies: In case of a leak, evacuate the area and control entry.[18] Ventilate the area to disperse the gas. If a cylinder is leaking, move it to a safe, open-air location if possible.[18]
Conclusion
Vinyl chloride-d3 (CAS: 6745-35-3) is an indispensable tool for researchers and analytical scientists requiring accurate quantification of vinyl chloride. Its properties as a stable isotope-labeled internal standard allow for the implementation of robust and reliable analytical methods, such as isotope dilution GC-MS, which effectively mitigate common sources of experimental error. Due to the hazardous nature of the compound, strict adherence to safety and handling protocols is paramount. The insights and procedures outlined in this guide provide a foundational framework for the effective and safe utilization of Vinyl chloride-d3 in a professional research setting.
References
-
University of Windsor. Vinyl Chloride WHMIS NFPA How can Vin. [Link]
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Vinyl Chloride. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2006). Toxicological Profile for Vinyl Chloride. [Link]
-
Westlake Corporation. (2024). Safety Data Sheet: Vinyl Chloride Monomer. [Link]
-
MsdsDigital.com. SAFETY DATA SHEET VINYL CHLORIDE (MONOMER). [Link]
-
European Chemicals Bureau. (2001). European Union Risk Assessment Report: VINYL CHLORIDE. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 138822, Vinyl chloride-d3. [Link]
-
Toxic Docs. Vinyl Chloride Monomer - Safe Handling Guide. [Link]
-
Pharmaffiliates. Vinyl chloride-d3 | CAS No: 6745-35-3. [Link]
-
Publisso. (2021). Determination of vinyl chloride in workplace air using gas chromatography. [Link]
-
U.S. Environmental Protection Agency (EPA). Method 107 - Determination of Vinyl Chloride Content. [Link]
-
ChemWhat. VINYL CHLORIDE (D3) CAS#: 6745-35-3. [Link]
-
Wikipedia. Vinyl chloride. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6338, Vinyl Chloride. [Link]
-
ResearchGate. ¹H NMR spectra of PVC and the modified PVC using thiophenol as a nucleophile. [Link]
-
Organic Chemistry Portal. Vinyl chloride synthesis by chlorination or substitution. [Link]
-
Chromservis. Deuterated - Solvents, Reagents & Accessories. [Link]
-
Pure and Applied Chemistry. (1983). Nuclear magnetic resonance studies on sequence distributions in vinyl alcohol-vinyl acetate copolymers. [Link]
-
ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?. [Link]
-
Nicolescu, et al. (2021). Compact NMR Spectroscopy for Low-Cost Identification and Quantification of PVC Plasticizers. PMC. [Link]
-
ResearchGate. (2016). Vinyl Chloride Production. [Link]
-
The University of Oklahoma. (2003). Vinyl Chloride Production. [Link]
-
ResearchGate. 1 H NMR spectrum of PVC. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 氯乙烯-d3 ≥98 atom % D, ≥99% (CP), contains hydroquinone as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 5. isotope.com [isotope.com]
- 6. 6745-35-3・Vinyl Chloride-d3 Standard Solution (100μg/mL Methanol-d Solution)・227-02311[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. Vinyl chloride-d3 | C2H3Cl | CID 138822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Vinyl chloride-d3 D = 98atom , = 99 CP, Yes hydroquinone stabilizer 6745-35-3 [sigmaaldrich.com]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. chemwhat.com [chemwhat.com]
- 12. Vinyl chloride - Wikipedia [en.wikipedia.org]
- 13. ou.edu [ou.edu]
- 14. Vinyl chloride synthesis by chlorination or substitution [organic-chemistry.org]
- 15. series.publisso.de [series.publisso.de]
- 16. epa.gov [epa.gov]
- 17. uwindsor.ca [uwindsor.ca]
- 18. nj.gov [nj.gov]
- 19. westlake.com [westlake.com]
- 20. msdsdigital.com [msdsdigital.com]
